2,5-Bis(trifluoromethyl)benzonitrile

Description

The exact mass of the compound 2,5-Bis(trifluoromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Bis(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6N/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAYRCLGTUORSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372259 | |

| Record name | 2,5-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-27-2 | |

| Record name | 2,5-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Bis(trifluoromethyl)benzonitrile molecular weight and formula

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with fluorinated organic compounds. We will delve into the core characteristics, synthesis, and application of 2,5-Bis(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Benzonitriles

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into organic molecules is a cornerstone of modern drug design.[1][2] These modifications can profoundly alter a compound's physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2]

2,5-Bis(trifluoromethyl)benzonitrile belongs to this critical class of fluorinated intermediates. Its structure, featuring a benzonitrile core flanked by two potent electron-withdrawing trifluoromethyl groups, makes it a highly versatile and valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, and utility, offering field-proven insights for its practical application.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research. The key identifiers and physical data for 2,5-Bis(trifluoromethyl)benzonitrile are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₃F₆N | [3][4][5] |

| Molecular Weight | 239.12 g/mol | [3][4][6] |

| CAS Number | 51012-27-2 | [3][4] |

| Appearance | Colorless Liquid | [7] |

| Boiling Point | 194 °C | [4] |

| Refractive Index | 1.4210 | [4] |

| Storage Temperature | 2-8°C | [4] |

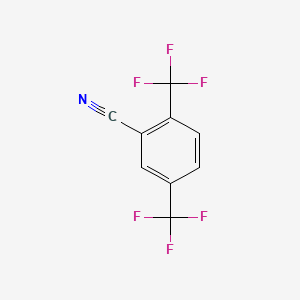

Molecular Structure Diagram

The spatial arrangement of the trifluoromethyl groups relative to the nitrile functionality dictates the molecule's reactivity and steric profile.

Caption: Chemical structure of 2,5-Bis(trifluoromethyl)benzonitrile.

Synthesis and Reactivity

Synthetic Pathway Overview

The synthesis of trifluoromethylated benzonitriles can be approached through various methods. A common and industrially relevant method is the Sandmeyer reaction, which converts an aniline derivative into a nitrile via a diazonium salt intermediate.[8] This process is advantageous as it often proceeds with high yield and purity.[8]

The logical precursor for 2,5-Bis(trifluoromethyl)benzonitrile is 2,5-bis(trifluoromethyl)aniline. This aniline can be synthesized from 1,4-bis(trifluoromethyl)benzene through nitration to form 2,5-bis(trifluoromethyl)nitrobenzene, followed by reduction of the nitro group.[9]

Synthetic Workflow Diagram

Caption: Plausible synthetic workflow for 2,5-Bis(trifluoromethyl)benzonitrile.

Applications in Drug Development and Research

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, capable of acting as a hydrogen bond acceptor and serving as a bioisostere for other functional groups.[10] When combined with trifluoromethyl groups, the resulting molecule becomes a powerful building block for pharmaceuticals and agrochemicals.[1]

While specific FDA-approved drugs originating directly from the 2,5-isomer are not as prominently documented as its 3,5-isomer (a precursor to the anticancer drug Selinexor[11]), its utility is clear. It serves as an essential intermediate for creating libraries of novel compounds for high-throughput screening and as a starting material for various functional materials.[5][9] Its derivatives are investigated for a range of therapeutic targets, including kinase inhibition and antiviral applications, areas where benzonitriles have shown significant promise.[10]

Experimental Protocols

The following protocols are representative methodologies. All procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Sandmeyer Reaction (Illustrative)

This protocol is a generalized procedure based on the well-established Sandmeyer reaction for converting anilines to benzonitriles.[8]

-

Diazotization:

-

Dissolve 2,5-bis(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3.0 eq) at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and thermometer.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Heat the mixture gently to ensure dissolution, then cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as ethyl acetate (2 x 100 mL).[8]

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[12]

-

The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 2,5-Bis(trifluoromethyl)benzonitrile.

-

Protocol 2: Hydrolysis to 2,5-Bis(trifluoromethyl)benzamide

The nitrile group is readily converted to other functional groups, such as amides, which are pivotal in biochemistry and drug molecules.[13]

-

Reaction Setup:

-

To a solution of 2,5-Bis(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.0 eq).

-

Slowly add 30% hydrogen peroxide (H₂O₂) (3.0 eq) to the mixture while stirring. Caution: This reaction can be exothermic.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, pour the mixture into cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to obtain 2,5-Bis(trifluoromethyl)benzamide. The product can be further purified by recrystallization if necessary.

-

Safety and Handling

2,5-Bis(trifluoromethyl)benzonitrile is classified as a toxic and hazardous substance. Strict adherence to safety protocols is mandatory.

-

Hazard Codes: T (Toxic).[4]

-

Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7][14] Causes skin and serious eye irritation.[15][16]

-

Handling: Use only in a well-ventilated area or fume hood.[7][15] Avoid breathing vapors or mist.[7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C.[4][15] Keep away from heat, sparks, and open flames.[7][14]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

-

Ingestion: Rinse mouth and call a POISON CENTER or doctor immediately.[14]

-

Conclusion

2,5-Bis(trifluoromethyl)benzonitrile is a specialty chemical of significant value to the scientific research community, particularly in pharmaceutical and agrochemical development. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an attractive building block for synthesizing novel, high-performance molecules. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in creating next-generation chemical entities.

References

-

ChemicalBook. 51012-27-2(2,5-Bis(trifluoromethyl)benzonitrile) Product Description.

-

Chongqing Chemdad Co., Ltd. 2,5-Bis(trifluoromethyl)benzonitrile.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylbenzonitriles in Modern Synthesis.

-

Santa Cruz Biotechnology, Inc. 3,5-Bis(trifluoromethyl)benzonitrile.

-

MilliporeSigma. SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzonitrile.

-

Autech Industry Co.,Limited. Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles.

-

Aromsyn Co.,Ltd. 2,5-Bis(trifluoromethyl)benzonitrile.

-

Google Patents. Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

BenchChem. Applications of Benzonitrile Derivatives in Drug Development.

-

BLD Pharm. 2-Amino-5-(trifluoromethyl)benzonitrile.

-

Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET - 4-Nitro-2-(trifluoromethyl)benzonitrile.

-

Echemi. 2,6-BIS(2,2,2-TRIFLUOROETHOXY)BENZONITRILE Safety Data Sheets.

-

Thermo Scientific Chemicals. 3,5-Bis(trifluoromethyl)benzonitrile, 97%.

-

PubChem. 2-(Trifluoromethyl)benzonitrile.

-

Combi-Blocks, Inc. Safety Data Sheet - 2-Amino-5-(trifluoromethoxy)benzonitrile.

-

Chemsrc. 2-(Trifluoromethyl)benzonitrile.

-

Sigma-Aldrich. 3,5-Bis(trifluoromethyl)benzonitrile.

-

MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.

-

Molecules. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

-

Organic Syntheses. Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.

-

Google Patents. Method for production of 2,4,5-trifluoro-benzonitrile.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 51012-27-2 CAS MSDS (2,5-Bis(trifluoromethyl)benzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,5-Bis(trifluoromethyl)benzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 51012-27-2 | 2,5-Bis(trifluoromethyl)benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]

- 9. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. orgsyn.org [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. echemi.com [echemi.com]

Introduction: The Structural Landscape of 2,5-Bis(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,5-Bis(trifluoromethyl)benzonitrile

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Bis(trifluoromethyl)benzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the experimental design for spectral acquisition, and a detailed interpretation of the resulting spectrum.

2,5-Bis(trifluoromethyl)benzonitrile presents a unique substitution pattern on a benzene ring, featuring three distinct and strongly electron-withdrawing groups: a nitrile (-CN) group and two trifluoromethyl (-CF3) groups. This specific arrangement dictates the electronic environment of the three aromatic protons, leading to a characteristic 1H NMR spectrum. Understanding the interplay of these substituents is paramount for accurate spectral interpretation. The nitrile and trifluoromethyl groups deshield the aromatic protons, causing their resonances to appear at a lower field (higher ppm) than those of unsubstituted benzene.

Experimental Protocol for High-Resolution 1H NMR Acquisition

The acquisition of a high-quality 1H NMR spectrum is foundational to accurate structural elucidation. The following protocol is recommended for 2,5-Bis(trifluoromethyl)benzonitrile.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher is recommended) to ensure adequate signal dispersion.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which typically does not interfere with the aromatic region of interest. For instances of signal overlap, employing an aromatic solvent like deuterated benzene (C6D6) can induce Aromatic Solvent Induced Shifts (ASIS), altering the chemical shifts of the analyte's protons and potentially resolving overlapping signals[1][2].

-

Concentration: Prepare a solution of approximately 5-10 mg of 2,5-Bis(trifluoromethyl)benzonitrile in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set to cover the range of aromatic protons (e.g., 0-10 ppm).

-

Acquisition Time: At least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

Spectral Interpretation and Analysis

The 1H NMR spectrum of 2,5-Bis(trifluoromethyl)benzonitrile is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The interpretation relies on understanding the chemical shifts, multiplicity (splitting patterns), and coupling constants.

Predicted Chemical Shifts and Multiplicities:

Based on data from structurally similar compounds such as 1,3-bis(trifluoromethyl)benzene and 3,5-bis(trifluoromethyl)benzonitrile, the aromatic protons of the title compound are expected to resonate in the downfield region, likely between 7.5 and 8.5 ppm[3][4][5]. The strong electron-withdrawing nature of the nitrile and trifluoromethyl groups significantly deshields these protons.

-

H-3: This proton is situated between the nitrile and a trifluoromethyl group. It is expected to be the most deshielded proton.

-

H-4: This proton is flanked by a proton and a trifluoromethyl group.

-

H-6: This proton is positioned between a trifluoromethyl group and a proton.

The multiplicity of each signal is determined by the number of neighboring protons and the potential for long-range coupling with the fluorine atoms of the trifluoromethyl groups. Long-range proton-fluorine (nJHF) couplings are common and can provide valuable structural information[6][7].

Data Summary Table:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| H-3 | ~8.2 - 8.4 | Doublet of quartets (dq) or complex multiplet | 3JH3-H4 ≈ 8-9 Hz, 5JH3-F ≈ 0.5-1.5 Hz |

| H-4 | ~7.8 - 8.0 | Doublet of doublets (dd) or complex multiplet | 3JH4-H3 ≈ 8-9 Hz, 4JH4-H6 ≈ 2-3 Hz |

| H-6 | ~8.0 - 8.2 | Doublet of quartets (dq) or complex multiplet | 4JH6-H4 ≈ 2-3 Hz, 4JH6-F ≈ 0.5-1.5 Hz |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Spin System and Coupling Pathway Diagram:

The following diagram illustrates the coupling relationships between the protons in 2,5-Bis(trifluoromethyl)benzonitrile.

Caption: Proton coupling network in 2,5-Bis(trifluoromethyl)benzonitrile.

The Influence of Trifluoromethyl Groups

The two trifluoromethyl groups exert a profound influence on the 1H NMR spectrum:

-

Electronic Effects: As potent electron-withdrawing groups, they deshield the adjacent protons, shifting their resonances to a lower field[8]. This effect is additive.

-

Through-Space and Through-Bond Coupling: The fluorine nuclei of the CF3 groups can couple with the aromatic protons over several bonds (nJHF). This results in the further splitting of proton signals into quartets or more complex multiplets, with typical coupling constants in the range of 0.5-1.5 Hz for 4J and 5J couplings. The observation of these long-range couplings can be a key diagnostic feature for confirming the structure[7][9].

Conclusion

The 1H NMR spectrum of 2,5-Bis(trifluoromethyl)benzonitrile is a rich source of structural information. A systematic approach to spectral acquisition and interpretation, grounded in an understanding of the electronic effects of the nitrile and trifluoromethyl substituents and the principles of spin-spin coupling, allows for the unambiguous assignment of all proton resonances. This guide provides the necessary framework for researchers to confidently analyze and utilize the 1H NMR data of this and related fluorinated aromatic compounds in their scientific endeavors.

References

-

Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis. [Link]

-

Thordarson, P., & Z-l, C. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ACS Publications. [Link]

-

A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. (2019). Thieme Chemistry. [Link]

-

Howe, P. W. A. (2012). Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings. Magnetic Resonance in Chemistry, 50(10), 705–708. [Link]

-

Adcock, W., & Gupta, B. D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (15), 1798-1803. [Link]

-

Durand, A. A. (2007). Coupling of Protons with Fluorine. ResearchGate. [Link]

-

SpectraBase. 3,5-Bistrifluoromethyl-benzonitrile - Optional[1H NMR] - Spectrum. [Link]

-

Adcock, W., & Khor, T. C. (1977). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Journal of the American Chemical Society, 100(24), 7799-7806. [Link]

Sources

- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR [m.chemicalbook.com]

- 4. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

13C NMR chemical shifts for 2,5-Bis(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2,5-Bis(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Bis(trifluoromethyl)benzonitrile. In the absence of direct experimental data in publicly available literature, this guide synthesizes a detailed prediction of the chemical shifts and carbon-fluorine coupling constants. The predictions are grounded in the fundamental principles of substituent effects on aromatic systems, drawing upon empirical data from analogous compounds. This document serves as an expert resource for researchers, offering not only a predicted spectrum but also a detailed experimental protocol for its acquisition and a discussion on the nuances of interpreting the complex spectra of poly-substituted, fluorinated aromatic compounds.

Introduction: The Challenge of a Complex Aromatic System

2,5-Bis(trifluoromethyl)benzonitrile is a molecule of interest in medicinal chemistry and materials science, characterized by a unique substitution pattern of three potent electron-withdrawing groups on a benzene ring. The nitrile (-CN) and two trifluoromethyl (-CF3) groups profoundly influence the electronic environment of the aromatic system, making 13C NMR spectroscopy an invaluable tool for its structural verification and for understanding its chemical properties.

However, the very features that make this molecule interesting also present challenges for spectral analysis. The presence of multiple 19F nuclei leads to complex splitting patterns through nJCF couplings, and the quaternary carbons (those directly attached to the substituents) often exhibit low signal intensity due to long relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement.[1][2] This guide aims to deconstruct these complexities, offering a robust theoretical framework for understanding and predicting the 13C NMR spectrum of this molecule.

Theoretical Framework: Unraveling Substituent Effects

The 13C chemical shift of any given carbon atom in a benzene ring is exquisitely sensitive to the nature and position of the substituents. This is primarily governed by the interplay of inductive and resonance effects, which modulate the local electron density around each carbon nucleus.

2.1. Electronic Influence of -CN and -CF3 Groups

Both the nitrile and trifluoromethyl groups are strongly electron-withdrawing.

-

Trifluoromethyl Group (-CF3): This group exerts a powerful -I (negative inductive) effect due to the high electronegativity of the fluorine atoms. It has a negligible resonance effect. This strong inductive withdrawal of electron density deshields the attached carbon and, to a lesser extent, other carbons in the ring.[3]

-

Nitrile Group (-CN): The nitrile group is also strongly electron-withdrawing through both a -I (inductive) effect and a -R (resonance) effect. The resonance effect withdraws π-electron density, particularly from the ortho and para positions.

The combined influence of these three groups in 2,5-Bis(trifluoromethyl)benzonitrile results in a highly electron-deficient aromatic ring. This general deshielding is reflected in the downfield shift of the aromatic carbon signals compared to benzene (δ ≈ 128.5 ppm).[4]

Caption: Inductive (-I) and Resonance (-R) effects in 2,5-Bis(trifluoromethyl)benzonitrile.

2.2. Predicting Chemical Shifts via Additivity

For polysubstituted benzenes, the 13C chemical shifts can be estimated with reasonable accuracy by summing the substituent chemical shift (SCS) parameters for each group relative to its position on the ring.[5] While significant steric or electronic interactions can cause deviations, this additivity principle provides a solid foundation for prediction.[6]

The SCS values for -CN and -CF3 are as follows (in ppm):[5]

| Substituent | Ipso (C-1) | Ortho (C-2) | Meta (C-3) | Para (C-4) |

| -CN | -15.4 | +3.6 | +0.6 | +3.9 |

| -CF3 | +2.6 | -3.3 | +0.3 | +3.2 |

The predicted shift for each carbon is calculated as: δpredicted = 128.5 ppm (benzene) + ΣSCS

Predicted 13C NMR Spectrum of 2,5-Bis(trifluoromethyl)benzonitrile

Based on the principle of additivity and analysis of typical C-F coupling constants from related compounds, the following 13C NMR data are predicted for 2,5-Bis(trifluoromethyl)benzonitrile.[3][7]

Table 1: Predicted 13C NMR Data

| Carbon Atom | Calculated Shift (ppm) | Predicted Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Justification |

| C1 (-CN) | 114.7 | 113-116 | Quartet (q) | 3JCF ≈ 4-6 | Ipso to -CN, meta to both -CF3. The strong shielding from the -CN group dominates. |

| C2 (-CF3) | 131.5 | 130-133 | Quartet (q) | 2JCF ≈ 30-35 | Ipso to one -CF3, ortho to -CN. Deshielded by both groups. |

| C3 (-H) | 129.0 | 128-131 | Quartet (q) | 3JCF ≈ 4-6 | Ortho to one -CF3, meta to -CN and the other -CF3. |

| C4 (-H) | 132.8 | 131-134 | Doublet of Quartets (dq) | 3JCF(C5) ≈ 4-6, 4JCF(C2) ≈ 1-2 | Para to -CN, meta to one -CF3, and ortho to the other -CF3. |

| C5 (-CF3) | 129.5 | 128-131 | Quartet (q) | 2JCF ≈ 30-35 | Ipso to one -CF3, meta to -CN, and para to the other -CF3. |

| C6 (-H) | 136.2 | 135-138 | Quartet (q) | 4JCF(C5) ≈ 1-2 | Ortho to -CN and para to one -CF3. Expected to be the most deshielded protonated carbon. |

| -CN | 117.0 | 116-119 | Singlet (s) or broad | - | The nitrile carbon itself. |

| -CF3 (at C2) | ~123 | 122-125 | Quartet (q) | 1JCF ≈ 270-275 | The carbon of the trifluoromethyl group.[8] |

| -CF3 (at C5) | ~123 | 122-125 | Quartet (q) | 1JCF ≈ 270-275 | The carbon of the trifluoromethyl group.[8] |

Note: The predicted shift ranges account for potential deviations from simple additivity due to interactions between the closely positioned electron-withdrawing groups.

Experimental Protocol for 13C NMR Data Acquisition

Acquiring a high-quality, interpretable 13C NMR spectrum of 2,5-Bis(trifluoromethyl)benzonitrile requires careful consideration of the experimental parameters, particularly to ensure adequate signal-to-noise (S/N) for the quaternary carbons.

4.1. Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of 2,5-Bis(trifluoromethyl)benzonitrile.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or Acetone-d6) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its good solubilizing power and well-characterized residual peak.[9]

-

For quantitative analysis or to enhance the signal of quaternary carbons, add a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)3) to a final concentration of 0.01-0.05 M.[10][11] This reduces the T1 relaxation times, allowing for a shorter delay between pulses without saturating the quaternary carbon signals.

-

-

Instrument Setup (Example for a 400 MHz Spectrometer):

-

Tune and match the 13C probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Experiment: Standard 1D 13C with proton decoupling (zgpg30 or similar pulse program).

-

Spectral Width: ~250 ppm (to cover the full range of expected carbon signals).

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for shorter relaxation delays.

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. If a relaxation agent is used, this can be shorter. For quantitative results without a relaxation agent, D1 should be at least 5 times the longest T1.

-

Number of Scans (NS): Start with 1024 scans and increase as needed to achieve adequate S/N, especially for the quaternary carbons and the split signals of the -CF3 groups.

-

-

Data Processing:

-

Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve the S/N.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully.

-

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.0 ppm.

-

Caption: A streamlined workflow for acquiring the 13C NMR spectrum.

Data Interpretation and Expected Challenges

-

Multiplicity: The most striking feature of the spectrum will be the splitting of carbon signals due to coupling with fluorine. Carbons of the -CF3 groups will appear as quartets with a large 1JCF coupling (~272 Hz). The aromatic carbons will also be split into quartets or more complex multiplets depending on their proximity to the -CF3 groups.[12]

-

Quaternary Carbons: The signals for C1, C2, and C5 are expected to be of lower intensity than the protonated carbons (C3, C4, C6). Using a relaxation agent is the most effective way to mitigate this issue.

-

Signal Overlap: The aromatic region (typically 120-150 ppm) will be crowded.[13] The predicted chemical shifts are close, and the wide multiplets from C-F coupling could potentially overlap, complicating direct assignment. 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), could be employed to unambiguously assign the signals.[14]

Conclusion

This technical guide provides a robust, theoretically-grounded prediction of the 13C NMR spectrum of 2,5-Bis(trifluoromethyl)benzonitrile. By understanding the powerful electron-withdrawing nature of the nitrile and trifluoromethyl substituents and applying the principles of chemical shift additivity, researchers can anticipate the key features of the spectrum. The detailed experimental protocol offers a practical approach to acquiring high-quality data, addressing the specific challenges posed by fluorinated compounds and quaternary carbons. This synthesized guide serves as a valuable starting point for any scientist working with this or structurally related molecules, facilitating efficient and accurate structural analysis.

References

-

. Royal Society of Chemistry.

-

. ChemicalBook.

-

. Bulletin of the Chemical Society of Japan.

-

. ChemicalBook.

-

. University of Wisconsin-Madison.

-

. Royal Society of Chemistry.

-

. National Institutes of Health.

-

. Royal Society of Chemistry.

-

. ChemicalBook.

-

. Royal Society of Chemistry.

-

. ResearchGate.

-

. California State Polytechnic University, Pomona.

-

. Chemistry Stack Exchange.

-

. ACS Publications.

-

. NMR Service.

-

. Royal Society of Chemistry.

-

. ChemicalBook.

-

. ChemicalBook.

-

. ResearchGate.

-

. Beilstein Journals.

-

. Polymer Vision.

-

. Nanalysis.

-

. ACD/Labs.

-

. ChemRxiv.

-

. SpectraBase.

-

. ResearchGate.

-

. Chemistry LibreTexts.

-

. University of Wisconsin-Madison.

-

. University of Wisconsin-Madison NMR Facility.

-

. Magritek.

-

. National Institutes of Health.

-

. MDPI.

-

. MDPI.

-

. Doc Brown's Chemistry.

-

. Mayo Clinic.

-

. JEOL.

-

. Tokyo Chemical Industry Co., Ltd.

-

. Tokyo Chemical Industry Co., Ltd. (Japanese).

Sources

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. brocku.ca [brocku.ca]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]

- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of Bis(trifluoromethyl)arenes

Introduction: The Power of ¹⁹F NMR in Fluorine Chemistry

The trifluoromethyl (CF₃) group is a ubiquitous substituent in modern pharmaceuticals and agrochemicals, valued for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The presence of two such groups on an aromatic ring, as in bis(trifluoromethyl)arenes, presents unique analytical challenges and opportunities. ¹⁹F NMR spectroscopy has emerged as an indispensable technique for the unambiguous characterization of these molecules.

The ¹⁹F nucleus possesses several favorable properties for NMR analysis:

-

100% Natural Abundance : The ¹⁹F isotope is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.

-

High Gyromagnetic Ratio : Its high gyromagnetic ratio results in a strong NMR signal, providing excellent sensitivity.

-

Wide Chemical Shift Range : The chemical shift range of ¹⁹F is significantly larger than that of ¹H, leading to better signal dispersion and less spectral overlap, even in complex molecules.

This guide will delve into the practical aspects of acquiring and interpreting ¹⁹F NMR spectra of bis(trifluoromethyl)arenes, offering insights into experimental design and data analysis that are critical for researchers in the field.

Fundamental Principles: Understanding ¹⁹F NMR of Bis(trifluoromethyl)arenes

The chemical shift (δ) of a ¹⁹F nucleus is highly sensitive to its local electronic environment. In bis(trifluoromethyl)arenes, the electron-withdrawing nature of the CF₃ groups significantly influences the electron density of the aromatic ring and, consequently, the ¹⁹F chemical shifts. The relative positions of the two CF₃ groups (ortho, meta, or para) have a profound impact on the observed spectra.

Chemical Shifts and Through-Space Coupling

A key feature in the ¹⁹F NMR spectra of bis(trifluoromethyl)arenes is the presence of through-space coupling between the fluorine nuclei of the two CF₃ groups, particularly when they are in close proximity (e.g., in ortho-substituted isomers). This coupling, denoted as nJFF (where n is the number of bonds separating the coupled nuclei), provides valuable structural information.

For instance, in many ortho-bis(trifluoromethyl)arenes, a significant through-space ⁵JFF coupling is often observed, manifesting as a complex multiplet structure. The magnitude of this coupling is highly dependent on the distance and orientation between the two CF₃ groups.

The Role of the Arene Core

The substitution pattern on the aromatic ring also plays a crucial role in determining the ¹⁹F NMR spectrum. Electron-donating or electron-withdrawing substituents on the arene will alter the electronic environment of the CF₃ groups, leading to predictable changes in their chemical shifts.

Experimental Workflow: From Sample Preparation to Data Acquisition

A well-defined experimental workflow is essential for obtaining high-quality ¹⁹F NMR data. The following protocol outlines the key steps for the analysis of bis(trifluoromethyl)arenes.

Figure 1: A generalized workflow for the ¹⁹F NMR analysis of bis(trifluoromethyl)arenes.

Detailed Experimental Protocol

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the bis(trifluoromethyl)arene compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean vial. Ensure the compound is fully dissolved.

-

For quantitative analysis, add a known amount of an internal standard, such as hexafluorobenzene (C₆F₆), which has a sharp singlet at approximately -163 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration :

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the ¹⁹F probe to the correct frequency to ensure optimal signal-to-noise.

-

-

Data Acquisition Parameters :

-

Pulse Sequence : A standard one-pulse sequence is typically sufficient.

-

Spectral Width : Set a wide spectral width (e.g., -50 to -80 ppm) to ensure all CF₃ signals are captured. The exact range will depend on the specific compound.

-

Acquisition Time : An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei between scans.

-

Number of Scans : The number of scans will depend on the sample concentration. For a typical sample, 16-64 scans should provide a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum. If an internal standard is used, set its chemical shift to the known value. Alternatively, an external reference can be used.

-

Integrate the signals to determine the relative ratios of different CF₃ groups if applicable.

-

Analyze the coupling patterns (J-coupling) to elucidate the structure.

-

Interpreting the Spectra: A Case Study Approach

The interpretation of ¹⁹F NMR spectra of bis(trifluoromethyl)arenes is best illustrated through examples.

Case Study: Isomeric Bis(trifluoromethyl)benzenes

Let's consider the ¹⁹F NMR spectra of ortho-, meta-, and para-bis(trifluoromethyl)benzene.

| Isomer | Approximate ¹⁹F Chemical Shift (δ) | Key Coupling Features |

| 1,2-bis(trifluoromethyl)benzene | ~ -60 to -62 ppm | Complex multiplet due to through-space ⁵JFF coupling. |

| 1,3-bis(trifluoromethyl)benzene | ~ -63 to -64 ppm | Typically a singlet or a very finely split multiplet. |

| 1,4-bis(trifluoromethyl)benzene | ~ -63 to -64 ppm | A sharp singlet. |

The significant downfield shift and complex multiplet of the ortho isomer are diagnostic features arising from the close proximity of the two CF₃ groups. In contrast, the meta and para isomers, where the CF₃ groups are further apart, exhibit simpler spectra with chemical shifts that are more upfield.

Figure 2: A decision-making flowchart for the initial identification of bis(trifluoromethyl)benzene isomers based on ¹⁹F NMR data.

Advanced Applications and Considerations

Quantitative ¹⁹F NMR (qNMR)

¹⁹F NMR can be a powerful tool for quantitative analysis due to its high sensitivity and wide chemical shift range. By using a certified internal standard and ensuring proper experimental conditions (e.g., complete relaxation of all signals), the concentration of a bis(trifluoromethyl)arene in a sample can be accurately determined.

Probing Molecular Dynamics

Variable-temperature ¹⁹F NMR studies can provide insights into dynamic processes, such as the rotational barriers of CF₃ groups. Changes in the spectral lineshape as a function of temperature can be analyzed to determine the energetic barriers associated with these conformational changes.

Conclusion

¹⁹F NMR spectroscopy is an invaluable technique for the structural elucidation and quantitative analysis of bis(trifluoromethyl)arenes. A thorough understanding of the fundamental principles, coupled with a rigorous experimental approach, enables researchers to fully exploit the power of this analytical method. The unique sensitivity of ¹⁹F chemical shifts and coupling constants to the local molecular environment provides a detailed picture of molecular structure and dynamics, making it an essential tool in the arsenal of chemists working with fluorinated compounds.

References

-

Fluorine NMR Spectroscopy . In Spectroscopy of Organic Compounds. P. S. Kalsi, New Age International, 2007. [Link]

-

¹⁹F NMR Spectroscopy . In Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach. Jeffrey H. Simpson, Academic Press, 2008. [Link]

-

A Practical Guide to ¹⁹F NMR Spectroscopy . In Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Development. Edited by Vincent A. S. Boulet, Imperial College Press, 2018. [Link]

An In-depth Technical Guide to the Solubility Profile of 2,5-Bis(trifluoromethyl)benzonitrile

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzonitrile scaffold imparts unique electronic properties, metabolic stability, and lipophilicity, making it a valuable building block for novel pharmaceuticals and advanced polymers. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.[1][2]

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(trifluoromethyl)benzonitrile. We will delve into the theoretical principles governing its solubility, present a framework for predicting its behavior in different solvent systems, and provide detailed experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's physicochemical properties.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 2,5-Bis(trifluoromethyl)benzonitrile is not extensively documented in publicly available literature, we can predict its solubility profile by examining its structural features and comparing it to related compounds like benzonitrile.[3]

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The structure of 2,5-Bis(trifluoromethyl)benzonitrile is dominated by the non-polar benzene ring and the two highly lipophilic trifluoromethyl (-CF3) groups. The nitrile (-CN) group introduces a degree of polarity.

Based on these features, 2,5-Bis(trifluoromethyl)benzonitrile is expected to exhibit the following solubility characteristics:

-

Low solubility in polar protic solvents such as water. The large, non-polar surface area of the molecule will resist interaction with the highly polar and hydrogen-bonding water molecules.

-

Moderate to high solubility in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can engage in dipole-dipole interactions with the nitrile group without the steric hindrance that would be present with protic solvents.

-

High solubility in non-polar and weakly polar solvents such as toluene, hexanes, diethyl ether, and dichloromethane. The non-polar regions of these solvents will readily interact with the phenyl and trifluoromethyl moieties of the molecule.

The following table provides a qualitative prediction of the solubility of 2,5-Bis(trifluoromethyl)benzonitrile in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Very Low |

| Methanol | Polar Protic | Low to Moderate |

| Ethanol | Polar Protic | Low to Moderate |

| Acetone | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | High |

| Dimethylformamide (DMF) | Polar Aprotic | Very High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |

| Dichloromethane (DCM) | Weakly Polar | Very High |

| Toluene | Non-polar | Very High |

| Hexanes | Non-polar | Moderate to High |

| Diethyl Ether | Weakly Polar | High |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following are detailed protocols for common solubility determination techniques.[4][5][6]

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid 2,5-Bis(trifluoromethyl)benzonitrile to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of 2,5-Bis(trifluoromethyl)benzonitrile using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask method.

Kinetic Solubility Assay (Nephelometry)

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.

Methodology:

-

Compound Preparation: Prepare a stock solution of 2,5-Bis(trifluoromethyl)benzonitrile in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer in a microtiter plate and then serially dilute it.

-

Precipitation and Detection: Incubate the solutions for a short period (e.g., 1-2 hours). If the compound's solubility limit is exceeded, it will precipitate out of the solution. The amount of precipitate is measured by detecting the light scattering using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Logical Flow of Kinetic Solubility by Nephelometry

Caption: Kinetic solubility determination workflow.

Factors Influencing Solubility

Several factors can influence the solubility of 2,5-Bis(trifluoromethyl)benzonitrile:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship is not always linear and should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility. A systematic study across a range of solvents with varying polarities is recommended to fully characterize the solubility profile.

-

Presence of Cosolvents: The addition of a miscible cosolvent can significantly alter the solubility of a compound. For example, adding a small amount of a water-miscible organic solvent like ethanol or DMSO can increase the aqueous solubility of hydrophobic compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,5-Bis(trifluoromethyl)benzonitrile was not found, related compounds such as 2-Fluoro-5-(trifluoromethyl)benzonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8][9] Therefore, it is prudent to handle 2,5-Bis(trifluoromethyl)benzonitrile with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Solubility of Organic Compounds.

- 2,5-Bis(trifluoromethyl)benzonitrile - Chongqing Chemdad Co. ,Ltd.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.

- SAFETY DATA SHEET. Fisher Scientific.

- 51012-27-2(2,5-Bis(trifluoromethyl)benzonitrile) Product Description. ChemicalBook.

- SAFETY DATA SHEET. Fisher Scientific.

- Safety Data Sheet. CymitQuimica.

- CA-4461 - Safety Data Sheet.

- 11 - SAFETY DATA SHEET.

- Buy 2-amino-5-(trifluoromethyl)benzonitrile from XinChem. ECHEMI.

- 2-Fluoro-5-(trifluoromethyl)benzonitrile. Chem-Impex.

- benzonitrile.

- Benzonitrile anhydrous, = 99 100-47-0. Sigma-Aldrich.

- Benzonitrile. Wikipedia.

- Benzonitrile. Sciencemadness Wiki.

- An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile. Benchchem.

- 3,5-Bis(trifluoromethyl)benzonitrile. PubChem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. fishersci.fr [fishersci.fr]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 2,5-Bis(trifluoromethyl)benzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to the Spectroscopic Characterization of 2,5-Bis(trifluoromethyl)benzonitrile

Foreword

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational effects make them indispensable building blocks. 2,5-Bis(trifluoromethyl)benzonitrile (CAS 51012-27-2) is one such molecule, serving as a critical intermediate for pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] A rigorous and unambiguous structural confirmation is the bedrock of any research or development endeavor. This guide provides a comprehensive framework for the complete spectroscopic characterization of 2,5-bis(trifluoromethyl)benzonitrile.

Given that a complete, publicly available dataset for this specific isomer is not consolidated in a single source, this document takes a two-pronged approach. First, it provides field-proven, step-by-step protocols for acquiring high-fidelity spectroscopic data via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Second, it presents a detailed, expert analysis of the expected spectral data, grounded in fundamental principles and substantiated by comparative data from close structural analogs. This predictive analysis serves as a robust benchmark for researchers validating their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2,5-bis(trifluoromethyl)benzonitrile.[3] The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted and definitive characterization. The two trifluoromethyl (-CF₃) groups and the nitrile (-CN) group are powerful electron-withdrawing substituents, which profoundly influence the electronic environment of the aromatic ring, leading to predictable and interpretable shifts in the NMR spectra.[3]

Recommended Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

A self-validating NMR experiment begins with meticulous sample preparation and carefully selected acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment and purity assessment.

Protocol Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of 2,5-bis(trifluoromethyl)benzonitrile.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its commonality and ability to dissolve a wide range of organic compounds. Ensure the solvent contains a known internal standard, typically 0.03% v/v tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup & Calibration:

-

Utilize a spectrometer with a minimum field strength of 400 MHz for ¹H observation to ensure adequate signal dispersion.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire spectra in the following order: ¹H, ¹⁹F, and then ¹³C.

-

¹H NMR: Employ a standard pulse program with a 30° pulse angle, a relaxation delay (d1) of at least 2 seconds, and an acquisition time (aq) of ~4 seconds.[5] Collect a minimum of 16 scans.

-

¹⁹F NMR: Acquire with proton decoupling. A relaxation delay of 2 seconds and 16 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

¹³C NMR: Acquire with proton decoupling (e.g., using a zgpg pulse sequence). Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition is necessary. Use a relaxation delay of 2 seconds and collect at least 1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra carefully to obtain pure absorption lineshapes.

-

Perform a baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).[4]

-

Integrate the signals in the ¹H spectrum.

-

NMR Workflow Visualization

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted NMR data for 2,5-bis(trifluoromethyl)benzonitrile based on established substituent effects and data from analogous compounds.[3][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | ~8.15 | d | J(H3-H4) ≈ 8.2 | 1H |

| H-4 | ~7.95 | dd | J(H3-H4) ≈ 8.2, J(H4-H6) ≈ 1.5 | 1H |

| H-6 | ~8.05 | d | J(H4-H6) ≈ 1.5 | 1H |

-

Causality: The protons are all significantly downfield (>7.8 ppm) due to the strong deshielding effects of the two -CF₃ groups and the -CN group. H-3 is expected to be the most deshielded as it is ortho to the nitrile group. The splitting pattern arises from standard ortho (³JHH ≈ 8.2 Hz) and meta (⁴JHH ≈ 1.5 Hz) couplings.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (C-CN) | ~114 | s |

| C-2 (C-CF₃) | ~133 | q, ¹JCF ≈ 274 Hz |

| C-3 (C-H) | ~130 | s |

| C-4 (C-H) | ~136 | s |

| C-5 (C-CF₃) | ~128 | q, ¹JCF ≈ 274 Hz |

| C-6 (C-H) | ~134 | s |

| C≡N | ~116 | s |

| C-2 CF₃ | ~122 | q, ¹JCF ≈ 272 Hz |

| C-5 CF₃ | ~123 | q, ¹JCF ≈ 272 Hz |

-

Causality: The carbons directly attached to the fluorine atoms (the CF₃ groups) will appear as quartets due to one-bond coupling (¹JCF). The carbons attached to the CF₃ groups (C-2 and C-5) will also appear as quartets, but with a smaller coupling constant (²JCF ≈ 30-35 Hz). The nitrile carbon is typically found around 116 ppm.[6]

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, Proton Decoupled)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C-2 CF₃ | ~ -63 | s |

| C-5 CF₃ | ~ -64 | s |

-

Causality: Two distinct signals are expected as the two -CF₃ groups are in chemically non-equivalent environments. They are expected to appear as singlets in a proton-decoupled spectrum, as long-range H-F or F-F couplings are unlikely to be resolved. The chemical shifts are typical for trifluoromethyl groups on an aromatic ring.[6]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. For 2,5-bis(trifluoromethyl)benzonitrile, we expect to see characteristic absorption bands for the nitrile group, the carbon-fluorine bonds, and the substituted aromatic ring.

Recommended Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient method that requires minimal sample preparation.

Protocol Steps:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[7]

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the spectrum over the range of 4000–500 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans is generally sufficient.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is ready for analysis.

IR Workflow Visualization

Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.

Predicted Key IR Absorptions

The following table lists the expected vibrational frequencies based on data for benzonitrile and other fluorinated aromatic compounds.[8][9][10]

Table 4: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2240–2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600–1450 | Medium |

| C-F Stretch | 1350–1100 | Very Strong, Broad |

| Aromatic C-H Bend (out-of-plane) | 900–700 | Strong |

-

Causality: The C≡N stretch is one of the most diagnostic peaks in the spectrum—a sharp, strong band in a relatively clear region.[11] The C-F stretches are also highly characteristic, typically appearing as one of the strongest and broadest absorptions in the entire spectrum. The substitution pattern on the aromatic ring will influence the exact position of the C-H out-of-plane bending vibrations.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. It is a crucial final check for molecular identity.

Recommended Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like 2,5-bis(trifluoromethyl)benzonitrile, providing both separation from any impurities and a fragmentation pattern that serves as a molecular fingerprint.

Protocol Steps:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program, for example: hold at 50 °C for 2 min, then ramp to 280 °C at a rate of 20 °C/min.

-

-

MS Detection (EI):

-

The column effluent is directed into the ion source of the mass spectrometer.

-

Utilize standard Electron Ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40–400.

-

-

Data Analysis:

-

Analyze the mass spectrum corresponding to the GC peak of the target compound.

-

Identify the molecular ion (M⁺) and the key fragment ions.

-

For definitive formula confirmation, the analysis should be repeated on a High-Resolution Mass Spectrometer (HRMS), such as a TOF or Orbitrap instrument, to obtain an exact mass measurement.

-

MS Workflow Visualization

Caption: Workflow for GC-MS Analysis.

Predicted Mass Spectrum Data

The molecular formula C₉H₃F₆N gives a calculated exact mass that can be verified by HRMS. The EI spectrum will show the molecular ion and characteristic fragments.[12][13]

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z (Nominal) | m/z (Exact) | Assignment |

|---|---|---|

| 239 | 239.0193 | [M]⁺ (Molecular Ion) |

| 212 | 212.0163 | [M - HCN]⁺ |

| 170 | 170.0187 | [M - CF₃]⁺ |

| 120 | 120.0107 | [M - CF₃ - HCN]⁺ |

-

Causality: The molecular ion should be clearly visible. Common fragmentation pathways for aromatic nitriles include the loss of hydrogen cyanide (HCN, 27 Da).[14] The C-CF₃ bond is also labile, leading to the loss of a trifluoromethyl radical (•CF₃, 69 Da), which would result in a prominent peak at m/z 170.

Conclusion

The comprehensive application of NMR, IR, and Mass Spectrometry, guided by the protocols and predictive data within this guide, provides an authoritative and self-validating system for the characterization of 2,5-bis(trifluoromethyl)benzonitrile. Experimental data that closely matches the predicted values presented herein will provide researchers, scientists, and drug development professionals with a high degree of confidence in the structural integrity and purity of their material, forming a solid foundation for subsequent research and development.

References

- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". Organic Letters, 2011. (Note: While this source does not contain the target molecule, it provides extensive NMR data for a wide range of trifluoromethyl-substituted aromatic compounds, which serves as a basis for the predictions made in this guide).

-

PubChem. "4-Chloro-2,5-bis(trifluoromethyl)benzonitrile". National Center for Biotechnology Information. Available at: [Link].

-

Chongqing Chemdad Co., Ltd. "2,5-Bis(trifluoromethyl)benzonitrile". Chemdad. Available at: [Link].

-

NIST. "3,5-Bis(trifluoromethyl)benzonitrile - Mass spectrum (electron ionization)". NIST Chemistry WebBook. Available at: [Link].

- Google Patents. "Process for producing 2,5-bis(trifluoromethyl)nitrobenzene". Google Patents.

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 2016. Available at: [Link].

-

Biological Magnetic Resonance Bank. "Benzonitrile at BMRB". BMRB. Available at: [Link].

-

Bureau International des Poids et Mesures. "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid". BIPM. Available at: [Link].

-

NIST. "3,5-Bis(trifluoromethyl)benzonitrile - IR Spectrum". NIST Chemistry WebBook. Available at: [Link].

-

NIST. "2-Fluoro-5-(trifluoromethyl)benzonitrile". NIST Chemistry WebBook. Available at: [Link].

-

IUCr Journals. "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide". International Union of Crystallography. Available at: [Link].

-

MDPI. "Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide". MDPI. Available at: [Link].

-

ResearchGate. "IR spectrum of benzonitrile in the range 500–4000 cm-1". ResearchGate. Available at: [Link].

-

NIST. "Benzonitrile - Mass spectrum (electron ionization)". NIST Chemistry WebBook. Available at: [Link].

-

Organic Syntheses. "Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne". Organic Syntheses. Available at: [Link].

-

PMC - NIH. "Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets". National Library of Medicine. Available at: [Link].

Sources

- 1. 51012-27-2 | 2,5-Bis(trifluoromethyl)benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. bipm.org [bipm.org]

- 6. rsc.org [rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 3,5-Bis(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. 2,5-Bis(trifluoromethyl)benzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. 3,5-Bis(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 14. Benzonitrile [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of 2,5-Bis(trifluoromethyl)benzonitrile

Foreword: Understanding the Compound

2,5-Bis(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile, a class of compounds increasingly vital as building blocks in modern medicinal chemistry and agrochemical synthesis.[1] Its unique structure, featuring a nitrile group and two trifluoromethyl (-CF3) substituents, imparts specific electronic properties and metabolic stability to larger molecules, making it a valuable intermediate for developing novel therapeutic agents and crop protection solutions.[1] The trifluoromethyl groups, in particular, can enhance the lipophilicity and bioavailability of a final active pharmaceutical ingredient (API).[1]

However, the same chemical reactivity and properties that make this compound useful also necessitate a robust and informed approach to its handling. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required to work with 2,5-Bis(trifluoromethyl)benzonitrile safely in a research and development setting. The protocols described herein are designed to be self-validating systems, emphasizing the scientific rationale behind each safety precaution to foster a culture of intrinsic safety.

Hazard Identification and GHS Classification

2,5-Bis(trifluoromethyl)benzonitrile is classified as a hazardous substance. Based on data for structurally related aromatic nitriles, it is considered toxic upon exposure through multiple routes.[2] The primary danger lies in its acute toxicity if inhaled, ingested, or absorbed through the skin.[2][3][4]

Table 1: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

|---|---|---|---|

| Hazard | H301/H311/H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [2] |

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | [4] | |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3] |

| P264 | Wash skin thoroughly after handling. | [2][3] | |

| P270 | Do not eat, drink or smoke when using this product. | [2][3] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] | |

| Response | P301+P316 | IF SWALLOWED: Get emergency medical help immediately. | [2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][3] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |

| P405 | Store locked up. | [2] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[2][3] |

Controlling Exposure: The Hierarchy of Controls

Effective management of chemical hazards relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and protective measures, with personal protective equipment (PPE) serving as the final barrier of defense.

Caption: A streamlined workflow for responding to chemical emergencies.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention. [2][5]* Skin Contact: Take off all contaminated clothing immediately. [2]Wash the affected area with plenty of soap and water for at least 15 minutes. Get emergency medical help. [3][6]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [6][5]Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [2][5]

Accidental Release Measures

-

Evacuate: Clear all personnel from the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust. [8]For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. [9]4. Decontaminate: Clean the spill area thoroughly.

-

Prevent Entry into Drains: Do not allow the spilled material or cleanup water to enter drains or waterways. [9][10]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [2][5]* Hazards from Combustion: Thermal decomposition can produce highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride. [7][8]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [2][5]

Disposal Considerations

2,5-Bis(trifluoromethyl)benzonitrile and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous waste. [10]* Collection: Collect waste in a clearly labeled, sealed, and compatible container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service. [8]Adhere strictly to all local, state, and federal environmental regulations. [6]* Prohibition: Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][11]

Physical and Chemical Properties

Table 3: Properties of 2,5-Bis(trifluoromethyl)benzonitrile

| Property | Value | Source |

|---|---|---|

| CAS Number | 51012-27-2 | [12] |

| Molecular Formula | C9H3F6N | [12] |

| Molecular Weight | 239.12 g/mol | [12][13] |

| Boiling Point | 194 °C | [12] |

| Refractive Index | 1.4210 | [12] |

| Storage Temperature | 2-8°C | [12]|

References

-

2,6-BIS(2,2,2-TRIFLUOROETHOXY)BENZONITRILE Safety Data Sheets. Echemi.

-

2,5-Bis(trifluoromethyl)benzonitrile. Chongqing Chemdad Co., Ltd.

-

SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzonitrile. Thermo Fisher Scientific.

-

Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).

-

SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzonitrile. TCI Chemicals.

-

Personal Protective Equipment. US EPA.

-

Recommended PPE to handle chemicals. Bernardo Ecenarro.

-